molecular formula C22H21N3O4 B2609448 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 863670-54-6

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2609448
CAS No.: 863670-54-6
M. Wt: 391.427
InChI Key: LUADRAIUCNDQAP-UHFFFAOYSA-N
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Description

The compound 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a propenamide scaffold. The propenamide group is substituted with a cyano (-CN) group and a 4-(morpholin-4-yl)phenyl ring.

Properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c23-15-17(13-16-1-4-19(5-2-16)25-7-9-27-10-8-25)22(26)24-18-3-6-20-21(14-18)29-12-11-28-20/h1-6,13-14H,7-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADRAIUCNDQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be formed through a cyclization reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Enamide Moiety: The enamide structure can be synthesized through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.

    Morpholine Substitution: The morpholine group can be introduced through a substitution reaction on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the morpholine moiety.

    Reduction: Reduction reactions could target the cyano group or the double bond in the enamide structure.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring and the morpholine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Preliminary studies suggest that compounds related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
    • Case Study : In vitro assays demonstrated significant inhibition of cell growth in breast and lung cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation markers in cellular models. It may inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases.
    • Research Findings : A study reported that derivatives of this compound effectively reduced inflammation in animal models of arthritis.
  • Neurological Applications :
    • Given the morpholine moiety's presence, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.
    • Clinical Relevance : Research into its effects on neurodegenerative diseases like Alzheimer's is ongoing, with initial findings suggesting a modulation of amyloid-beta peptide aggregation.

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
    • Example Application : Incorporating this compound into polyurethanes has been shown to improve resilience and resistance to environmental degradation.
  • Dyes and Pigments :
    • Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes for textiles and coatings.
    • Performance Metrics : Studies indicate that dyes derived from this structure exhibit excellent lightfastness and color strength.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cells
Anti-inflammatory drugsReduced inflammation markers in vitro
Neurological therapiesPotential neuroprotective effects
Material SciencePolymer additivesImproved mechanical properties
Dyes and pigmentsExcellent lightfastness and color strength

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and the morpholine moiety might play crucial roles in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with several analogs, primarily in the benzodioxin-propenamide framework. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents on Phenyl Ring Benzodioxin Modifications Molecular Weight (g/mol) Notable Features
Target Compound 4-(morpholin-4-yl) None ~417.45* Morpholine enhances solubility; cyano group may stabilize binding interactions
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide 3-nitro, 4-morpholinyl 7-nitro substituent 481.43 Nitro groups increase electron deficiency; potential reactivity issues
2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-(4-phenoxyphenyl)prop-2-enamide 3-nitro, 4-(imidazolylsulfanyl) Replaced with 4-phenoxyphenyl 453.47 Imidazole introduces hydrogen-bonding; phenoxy group increases hydrophobicity
(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide 4-tert-butyl None 365.42 tert-butyl improves lipophilicity and metabolic stability
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-morpholinyl)phenyl]-3-imidazo[1,2-a]pyrazinamine 4-morpholinyl Fused imidazo-pyrazinamine ~432.47* Rigid heterocyclic system may restrict conformational flexibility

Molecular weights marked with an asterisk () are estimated based on structural formulas.

Implications of Substituent Variations

  • Nitro Groups : The 3-nitro substituent in increases electron deficiency, which could influence binding to electron-rich biological targets but may also confer instability under reducing conditions.
  • tert-Butyl Group : The bulky hydrophobic substituent in likely improves membrane permeability and metabolic stability, making it advantageous for CNS-targeting compounds.
  • Heterocyclic Modifications : Compounds like incorporate fused heterocycles, which may enhance target selectivity but reduce synthetic accessibility.

Biological Activity

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a cyano group, a benzodioxin moiety, and a morpholine-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are important in managing diabetes and Alzheimer's disease respectively .
  • Anticancer Properties : Compounds with similar structures have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with morpholine-substituted phenyl compounds under controlled conditions to yield the desired amide .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds containing the benzodioxane moiety. For instance:

CompoundTarget EnzymeInhibition Activity
2-cyano-N-(2,3-dihydro-1,4-benzodioxin)α-glucosidaseModerate
Morpholine-substituted analogsAChEWeak

These findings suggest that while the compound may not be the strongest inhibitor for AChE, it shows promise in managing glucose levels through α-glucosidase inhibition .

Anticancer Activity

In vitro studies have indicated that derivatives of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin) exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15Apoptosis
A549 (Lung Cancer)20Cell Cycle Arrest

These results highlight the potential of this compound in cancer therapy .

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